

# Comparative NMR Analysis of 4-Amino-4'-methylbiphenyl and Related Compounds

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## Compound of Interest

Compound Name: 4-Amino-4'-methylbiphenyl

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This guide provides a comparative analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopic data for **4-Amino-4'-methylbiphenyl** and structurally related biphenyl derivatives. Understanding the NMR profile of a molecule is crucial for structural elucidation, purity assessment, and monitoring chemical modifications in drug development. This document presents experimental and predicted NMR data in a clear, tabular format, outlines a general experimental protocol for NMR data acquisition, and uses diagrams to visualize the molecular structure and its relation to NMR signals.

## Data Presentation: Comparative NMR Data

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shift data for **4-Amino-4'-methylbiphenyl** and selected reference compounds. The data for **4-Amino-4'-methylbiphenyl** is predicted based on the established substituent effects observed in the reference molecules. All chemical shifts ( $\delta$ ) are reported in parts per million (ppm).

Table 1:  $^1\text{H}$  NMR Chemical Shift Data (ppm)

Compound	Aromatic Protons ( $\delta$ )	Methyl Protons ( $\delta$ )	Amino Protons ( $\delta$ )	Solvent
4-Amino-4'-methylbiphenyl (Predicted)	6.7-7.5 (m)	~2.35 (s)	~3.7 (br s)	CDCl <sub>3</sub>
4-Methylbiphenyl[1]	7.19-7.42 (m, 9H)	2.41 (s, 3H)	-	CDCl <sub>3</sub>
4-Aminobiphenyl[2]	6.79-6.82 (d, 2H), 7.29-7.49 (m, 5H), 7.57-7.60 (d, 2H)	-	3.71 (s, 2H)[3]	CDCl <sub>3</sub>
4-Methoxybiphenyl [2]	7.02-7.05 (d, 2H), 7.34-7.50 (m, 3H), 7.58-7.63 (m, 4H)	- (OCH <sub>3</sub> at 2.88)	-	CDCl <sub>3</sub>
4-Nitrobiphenyl[1][2]	7.47-7.59 (m, 3H), 7.65-7.78 (m, 4H), 8.29-8.35 (d, 2H)	-	-	CDCl <sub>3</sub>

Table 2: <sup>13</sup>C NMR Chemical Shift Data (ppm)

Compound	Aromatic Carbons (δ)	Methyl Carbon (δ)	Solvent
4-Amino-4'-methylbiphenyl (Predicted)	~115, 127, 128, 129.5, 131, 137, 138, 146	~21	CDCl <sub>3</sub>
4-Methylbiphenyl[1]	126.8, 128.5, 129.3, 136.7, 138.1, 140.9	20.9	CDCl <sub>3</sub>
4-Aminobiphenyl	115.4, 126.3, 126.4, 128.1, 128.7, 131.6, 141.2, 145.9	-	CDCl <sub>3</sub>
4-Methoxybiphenyl	114.2, 126.7, 126.8, 128.2, 128.8, 133.8, 140.8, 159.2 (OCH <sub>3</sub> at 55.4)	-	CDCl <sub>3</sub>
4-Nitrobiphenyl[1]	123.9, 127.2, 127.6, 128.8, 129.0, 138.6, 146.9, 147.4	-	CDCl <sub>3</sub>

## Experimental Protocols

The following provides a general methodology for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra. Specific parameters may need to be optimized for the instrument and sample in use.

### Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a clean, dry NMR tube.
- Ensure the sample has completely dissolved. If necessary, gently warm the tube or use sonication.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or if the solvent signal is not used as a reference.

#### $^1\text{H}$ NMR Spectroscopy:

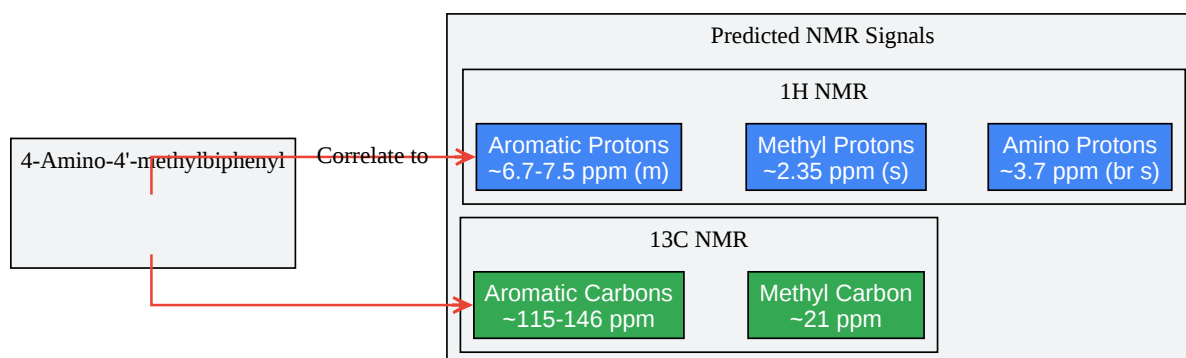
- Instrument: A 300 MHz or higher field NMR spectrometer.
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16 to 64, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).
- Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak ( $\text{CHCl}_3$  at 7.26 ppm) or TMS at 0.00 ppm.

#### $^{13}\text{C}$ NMR Spectroscopy:

- Instrument: A 75 MHz or higher field NMR spectrometer.
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for all carbon atoms.
- Number of Scans: 1024 or more, due to the low natural abundance of  $^{13}\text{C}$ .
- Relaxation Delay: 2-5 seconds.
- Spectral Width: A range that encompasses all expected carbon signals (e.g., 0 to 200 ppm).

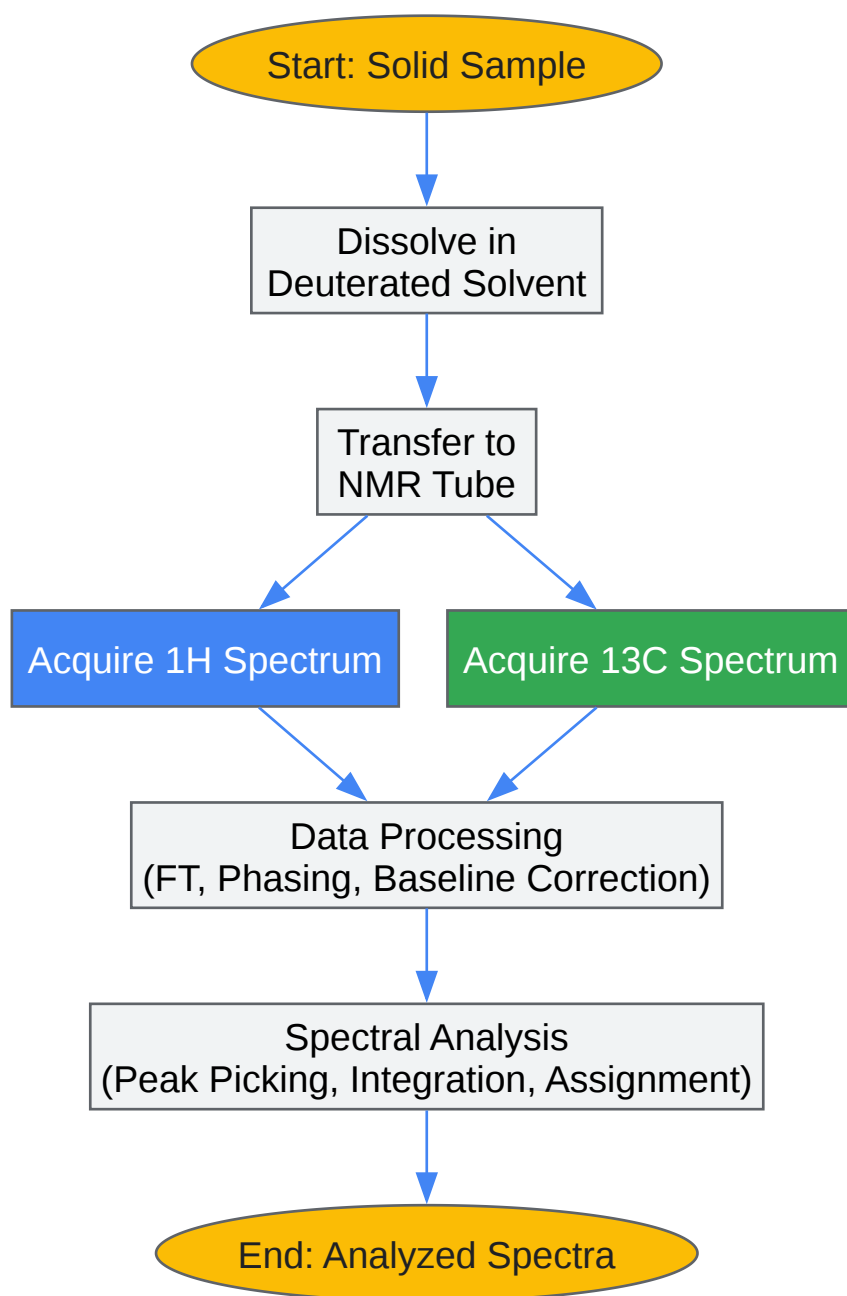
- Data Processing: Fourier transformation, phase correction, and baseline correction.  
Chemical shifts are referenced to the solvent peak ( $\text{CDCl}_3$  at 77.16 ppm) or TMS at 0.00 ppm.

## Mandatory Visualization



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Caption: Molecular structure of **4-Amino-4'-methylbiphenyl** and its predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR signals.



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## References

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